Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate
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Overview
Description
Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate is a chemical compound with the molecular formula C18H16NNaO3S. It is known for its unique structure, which includes an isoindole moiety, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate typically involves the reaction of 2-(4-bromophenyl)butyric acid with 1,3-dihydro-1-oxo-2H-isoindole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoindole moiety to its corresponding dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, nitro compounds, and halogenated derivatives .
Scientific Research Applications
Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate involves its interaction with specific molecular targets. The isoindole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anti-cancer properties.
Thalidomide: An older compound with similar structural features, used primarily for its sedative and anti-inflammatory effects.
Uniqueness
Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate is unique due to its specific combination of an isoindole moiety with a butyrate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
94135-04-3 |
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Molecular Formula |
C18H16NNaO3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
sodium;2-[4-[(3-oxo-1H-isoindol-2-yl)sulfanyl]phenyl]butanoate |
InChI |
InChI=1S/C18H17NO3S.Na/c1-2-15(18(21)22)12-7-9-14(10-8-12)23-19-11-13-5-3-4-6-16(13)17(19)20;/h3-10,15H,2,11H2,1H3,(H,21,22);/q;+1/p-1 |
InChI Key |
BRYZHEJHXSOPQF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC=C(C=C1)SN2CC3=CC=CC=C3C2=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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